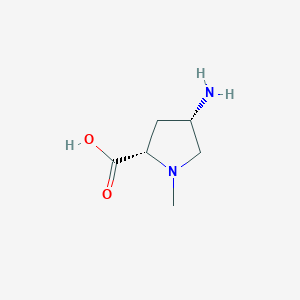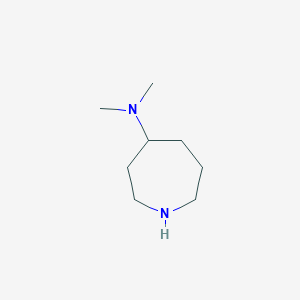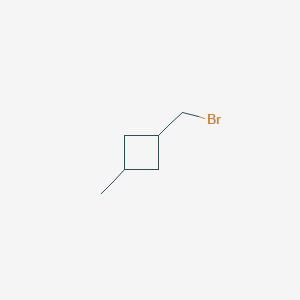
1-(Bromomethyl)-3-methylcyclobutane
Overview
Description
1-(Bromomethyl)-3-methylcyclobutane is a chemical compound that belongs to the class of organic compounds known as cyclobutanes . These are compounds containing the cyclobutane carbon ring, a cycloalkane with four carbon atoms .
Synthesis Analysis
The synthesis of 1-(Bromomethyl)-3-methylcyclobutane could potentially involve bromination reactions of cyclobutane derivatives . The bromination of organic molecules has been extensively studied and there is still a demand for safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .Molecular Structure Analysis
The molecular structure of 1-(Bromomethyl)-3-methylcyclobutane can be inferred from similar compounds. For example, the structure of brominated cyclohexanes has been extensively studied . The conformational preferences of brominated cyclohexanes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .Chemical Reactions Analysis
Brominated cyclohexanes can undergo various chemical reactions . Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Bromomethyl)-3-methylcyclobutane are influenced by their molecular structure . For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .Scientific Research Applications
-
Synthesis of Cyclopropanes
- Field: Organic Chemistry
- Application: Bromomethyl compounds have been used in the synthesis of cyclopropanes.
- Method: The exact method can vary, but typically involves the reaction of the bromomethyl compound with a carbene or carbenoid.
- Results: This can result in the formation of a cyclopropane ring.
-
Synthesis of Heterocycles
- Field: Organic Chemistry
- Application: Bromomethyl compounds have been used in the synthesis of heterocycles.
- Method: The exact method can vary, but typically involves the reaction of the bromomethyl compound with a compound containing a nucleophilic atom.
- Results: This can result in the formation of a heterocyclic compound.
-
Synthesis of Other Organic Compounds
- Field: Organic Chemistry
- Application: Bromomethyl compounds have been used in the synthesis of other organic compounds.
- Method: The exact method can vary, but typically involves the reaction of the bromomethyl compound with a nucleophile.
- Results: This can result in the formation of a new organic compound.
-
Alkylating Agent in Peptide Synthesis
- Field: Biochemistry
- Application: Bromomethyl compounds have been used as alkylating agents in peptide synthesis.
- Method: The exact method can vary, but typically involves the reaction of the bromomethyl compound with an amino acid or peptide.
- Results: This can result in the alkylation of the amino acid or peptide.
-
Reagent in the Synthesis of Amides
- Field: Organic Chemistry
- Application: Bromomethyl compounds have been used as reagents in the synthesis of amides.
- Method: The exact method can vary, but typically involves the reaction of the bromomethyl compound with an amine.
- Results: This can result in the formation of an amide.
-
Catalyst for the Synthesis of Polymers
- Field: Polymer Chemistry
- Application: Bromomethyl compounds have been used as catalysts for the synthesis of polymers.
- Method: The exact method can vary, but typically involves the use of the bromomethyl compound as a catalyst in a polymerization reaction.
- Results: This can result in the formation of a polymer.
-
Bromomethylation of Thiols
- Field: Organic Chemistry
- Application: Bromomethyl compounds have been used in the bromomethylation of thiols .
- Method: The method involves the reaction of the bromomethyl compound with thiols, using paraformaldehyde and HBr .
- Results: This can result in the formation of bromomethyl sulfides, which are useful building blocks in organic synthesis .
-
- Field: Organic Chemistry
- Application: Bromomethyl compounds, such as benzyl bromide, have been used as reagents for introducing benzyl groups .
- Method: The method typically involves the reaction of the bromomethyl compound with a nucleophile in the presence of catalytic amounts of sodium iodide .
- Results: This can result in the introduction of a benzyl group to the nucleophile .
-
pH Indicator
- Field: Analytical Chemistry
- Application: Bromomethyl compounds, such as bromothymol blue, have been used as pH indicators .
- Method: The method involves the use of the bromomethyl compound as a pH indicator in a solution .
- Results: This can result in a color change in the solution, indicating the pH of the solution .
-
Continuous Photochemical Benzylic Bromination
- Field: Organic Chemistry
- Application: Bromomethyl compounds have been used in continuous photochemical benzylic brominations .
- Method: The method involves the use of a NaBrO3/HBr bromine generator in continuous flow mode .
- Results: This can result in the preparation of two pharmaceutically relevant building blocks by monobromination or dibromination .
-
Hypercrosslinked Porous Polymer Materials
- Field: Material Science
- Application: Bromomethyl compounds have been used in the design and synthesis of hypercrosslinked porous polymer materials .
- Method: The method involves the use of bromomethyl compounds in the crosslinking process to create a well-developed polymer framework .
- Results: This can result in the formation of porous polymer materials with customized micromorphology and functionalities .
-
1-(Bromomethyl)naphthalene
- Field: Organic Chemistry
- Application: 1-(Bromomethyl)naphthalene is a bromomethyl compound that can be used as a reagent in organic synthesis .
- Method: The exact method can vary, but typically involves the reaction of 1-(Bromomethyl)naphthalene with a nucleophile .
- Results: This can result in the formation of a new organic compound .
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-3-methylcyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5-2-6(3-5)4-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGSAQQXRNAGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-methylcyclobutane | |
CAS RN |
1399660-26-4 | |
| Record name | 1-(bromomethyl)-3-methylcyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



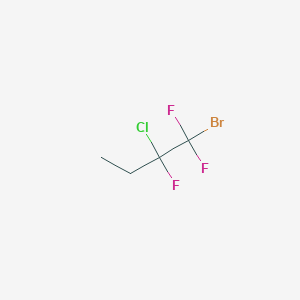
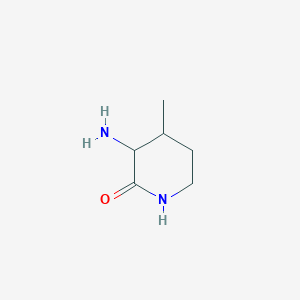
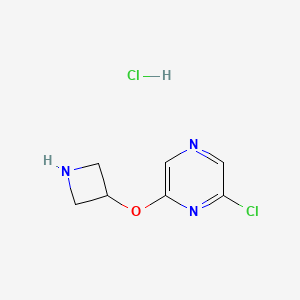
![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)
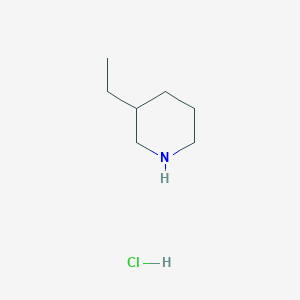
![1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B1525581.png)
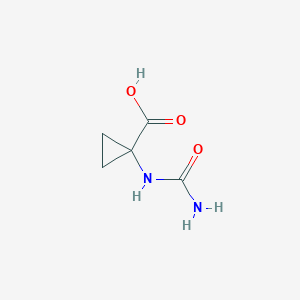
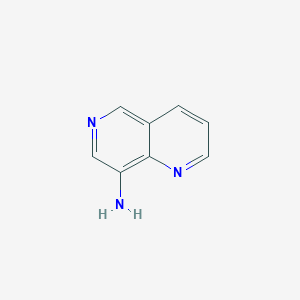
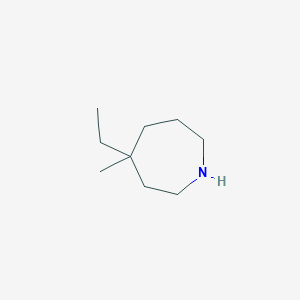

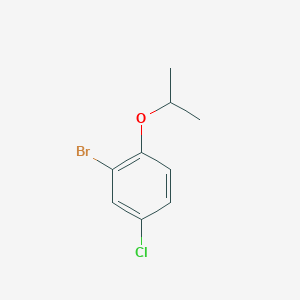
![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine](/img/structure/B1525589.png)
